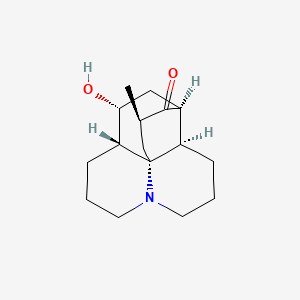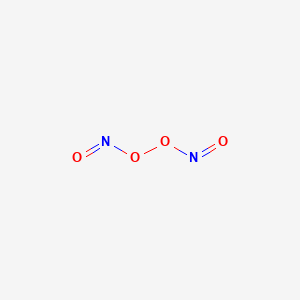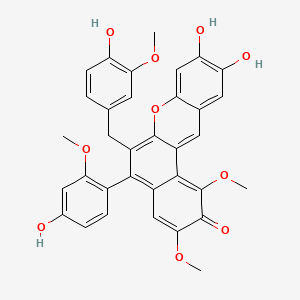
1,3-Diamino-5,6-dihydroxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R,5S)-3,5-diammoniocyclohexane-1,2-diol is an organic cation obtained by protonation of the amino groups of (1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol.
Aplicaciones Científicas De Investigación
Polyimide Membranes Modification
- 1,3-Diamino-5,6-dihydroxycyclohexane derivatives, specifically 1,3-cyclohexanebis(methylamine), have been used as cross-linking agents for modifying polyimide membranes. These modifications significantly alter the chemical compositions and microstructure of the membranes, improving their gas transport properties and resistance to plasticization. The changes after modifications were characterized using various techniques such as FTIR-ATR, XPS, UV, SEM-EDX, and TGA. This research suggests a novel approach to enhancing plasticization resistance of polyimide membranes through diamino cross-linking followed by thermal annealing (Shao et al., 2005).
Spectral Studies and Analytical Applications
- In the field of spectral studies, 1,3-diamino-5,6-dihydroxycyclohexane derivatives have been synthesized for spectrophotometric microdetermination of cobalt(II). These compounds exhibit changes in their absorption spectra in different solvents and pH, aiding in the detection of trace amounts of cobalt in various samples. This research indicates the potential of these compounds in radiochemical studies and spectrophotometric analysis (Khedr et al., 2005).
Synthesis of Polyhydroxycyclohexanes
- The compound has been used in the synthesis of polyhydroxycyclohexanes and related compounds from quinic acid. This involves a stereocontrolled process of epoxide formation and hydrolysis, showcasing the utility of 1,3-diamino-5,6-dihydroxycyclohexane in the synthesis of complex organic structures (González et al., 2003).
Magnetic Properties in Bimetallic Ferromagnets
- The compound plays a role in the synthesis of bimetallic cyanide-bridged two-dimensional ferromagnets. These materials, synthesized using hexacyanoferrate(III) anions and nickel(II) bis-diamino complexes of 1,3-diamino-5,6-dihydroxycyclohexane, exhibit unique magnetic properties and structural chirality. This research opens avenues in the development of ferromagnetic materials with potential applications in various technological fields (Coronado et al., 2006).
Biosynthesis and Application in Nylon Materials
- Research on diamine biosynthesis, including 1,3-diamino-5,6-dihydroxycyclohexane derivatives, highlights their significance as monomers in polyamide plastics. Utilizing renewable raw materials for the synthesis of diamines is key to establishing a sustainable plastics industry. The use of microbial factories for the production of these diamines has been explored, demonstrating their application in the development of bio-based nylon materials (Wang et al., 2020).
Propiedades
Fórmula molecular |
C6H16N2O2+2 |
|---|---|
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
[(1R,2S,3S,5S)-5-azaniumyl-2,3-dihydroxycyclohexyl]azanium |
InChI |
InChI=1S/C6H14N2O2/c7-3-1-4(8)6(10)5(9)2-3/h3-6,9-10H,1-2,7-8H2/p+2/t3-,4+,5-,6-/m0/s1 |
Clave InChI |
QOLDZWBHLDQIJR-FSIIMWSLSA-P |
SMILES isomérico |
C1[C@@H](C[C@@H]([C@H]([C@@H]1[NH3+])O)O)[NH3+] |
SMILES |
C1C(CC(C(C1[NH3+])O)O)[NH3+] |
SMILES canónico |
C1C(CC(C(C1[NH3+])O)O)[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-hydroxyphenyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}propanohydrazide](/img/structure/B1236853.png)
![3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1236854.png)


![2-[[1-(Hydroxyimino)ethyl]azo]benzothiazole](/img/structure/B1236858.png)

![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)





![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B1236872.png)
![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)